molecular formula C7H6BrNO B577718 2-Bromo-5-methylnicotinaldehyde CAS No. 1227577-73-2

2-Bromo-5-methylnicotinaldehyde

Cat. No.: B577718
CAS No.: 1227577-73-2
M. Wt: 200.035
InChI Key: QLLFQJCGEWXUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methylnicotinaldehyde is an organic compound with the molecular formula C7H6BrNO. It is a derivative of nicotinaldehyde, where the bromine atom is substituted at the second position and a methyl group at the fifth position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-methylnicotinaldehyde can be synthesized through several methods. One common method involves the bromination of 5-methylnicotinaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically occurs at room temperature and yields the desired product after purification .

Another method involves the oxidation of 2-bromo-5-methylpyridine-3-methanol using Dess-Martin periodinane in methylene chloride. This reaction is carried out at room temperature and produces this compound as the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by controlling reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methylnicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

    Oxidation: 2-Bromo-5-methylnicotinic acid.

    Reduction: 2-Bromo-5-methyl-3-pyridinemethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and as a building block for the synthesis of biologically active compounds.

    Medicine: Research into its potential therapeutic effects, including its role in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, making it a useful tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylpyridine-3-carbaldehyde
  • 2-Bromo-5-methyl-3-pyridinecarboxaldehyde
  • 2-Bromo-5-methylisonicotinaldehyde

Uniqueness

2-Bromo-5-methylnicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its bromine and aldehyde functional groups make it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives .

Properties

IUPAC Name

2-bromo-5-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLFQJCGEWXUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743832
Record name 2-Bromo-5-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227577-73-2
Record name 2-Bromo-5-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.